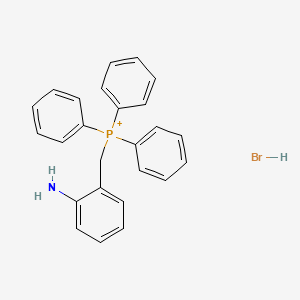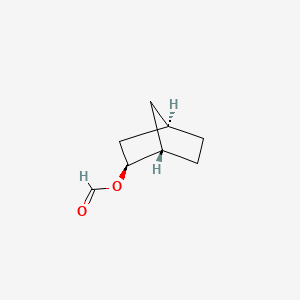
Sgxieznaocvsko-csmhccousa-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
exo-2-norbornyl formate . Its chemical formula is C8H12O2 , and its molecular weight is approximately 140.18 g/mol .
Preparation Methods
Synthetic Routes: Exo-2-norbornyl formate can be synthesized through various methods. One common approach involves the reaction of exo-2-norbornyl alcohol with formic acid or formic acid derivatives. The reaction proceeds via esterification, resulting in the formation of the formate ester.
Reaction Conditions: The synthetic reaction typically occurs under mild conditions, with the use of acid catalysts. The exact conditions may vary depending on the specific reaction setup and the desired yield.
Industrial Production: While exo-2-norbornyl formate is not widely produced industrially, it finds applications in research and specialized chemical processes.
Chemical Reactions Analysis
Reactivity: Exo-2-norbornyl formate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be cleaved by water, yielding the corresponding alcohol (exo-2-norbornyl alcohol) and formic acid.
Reduction: Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.
Rearrangements: The norbornyl moiety can participate in rearrangement reactions.
- Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) are often used for esterification.
- Reducing agents (e.g., lithium aluminum hydride) facilitate reduction reactions.
Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields exo-2-norbornyl alcohol, while reduction produces the reduced form.
Scientific Research Applications
Exo-2-norbornyl formate has limited direct applications but serves as a precursor in organic synthesis. Researchers use it to introduce the norbornyl group into various molecules, enhancing their reactivity or stability.
Mechanism of Action
The compound’s mechanism of action primarily relates to its reactivity as an ester. It can participate in nucleophilic substitution reactions, ester hydrolysis, and other transformations. The exact molecular targets and pathways depend on the specific context of its use.
Comparison with Similar Compounds
Exo-2-norbornyl formate is unique due to its norbornyl structure. Similar compounds include other formate esters and norbornyl derivatives, but none share precisely the same combination of features.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl] formate |
InChI |
InChI=1S/C8H12O2/c9-5-10-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2/t6-,7+,8+/m1/s1 |
InChI Key |
SGXIEZNAOCVSKO-CSMHCCOUSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@@H]2OC=O |
Canonical SMILES |
C1CC2CC1CC2OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


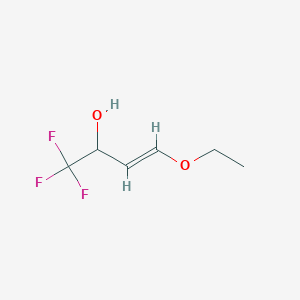



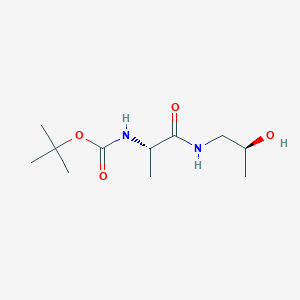


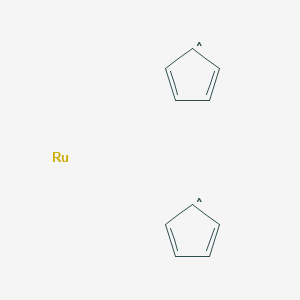
![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B12061922.png)

![[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)
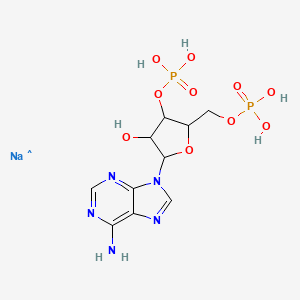
![2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061957.png)
